SM19712 free acid

Endothelin-Converting Enzyme ECE-1 Inhibition IC50 Comparison

1-(4-Chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea, also designated as SM-19712 or SM19712, is a synthetic sulfonylureidopyrazole derivative that acts as a potent and selective nonpeptide inhibitor of endothelin-converting enzyme (ECE). The compound is primarily supplied as the monosodium salt (CAS 194542-56-8, MW 437.84) and is structurally characterized by a 4-cyanopyrazole core linked to a 4-chlorobenzenesulfonyl urea moiety.

Molecular Formula C18H14ClN5O3S
Molecular Weight 415.9 g/mol
Cat. No. B10774043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM19712 free acid
Molecular FormulaC18H14ClN5O3S
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25)
InChIKeyCWLFPWRNPQXWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea (SM-19712): A Selective Nonpeptide Endothelin-Converting Enzyme Inhibitor for Cardiovascular and Renal Research


1-(4-Chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea, also designated as SM-19712 or SM19712, is a synthetic sulfonylureidopyrazole derivative that acts as a potent and selective nonpeptide inhibitor of endothelin-converting enzyme (ECE). The compound is primarily supplied as the monosodium salt (CAS 194542-56-8, MW 437.84) and is structurally characterized by a 4-cyanopyrazole core linked to a 4-chlorobenzenesulfonyl urea moiety [1][2]. It was originally developed by Sumitomo Pharmaceuticals as a pharmacological tool to dissect the endothelin pathway and has been extensively validated in rodent models of ischemia-reperfusion injury, acute renal failure, and colitis [3].

Why Generic 1-(4-Chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea Substitution Fails: Structural Determinants of ECE-1 Selectivity and In Vivo Efficacy


The endothelin-converting enzyme (ECE) inhibitor landscape is populated by structurally diverse chemotypes, including phosphoramidon (a peptidic natural product), CGS 26303 (a phosphinic acid derivative), and CGS 35066 (an aminophosphonate). However, the 4-cyanopyrazole sulfonylurea scaffold of SM-19712 confers a distinct selectivity profile that is not replicated by these alternatives [1]. The 4-chlorophenylsulfonyl group and the 4-cyano-3-methyl-1-phenylpyrazole core are essential for high-affinity ECE-1 binding while simultaneously minimizing cross-reactivity with neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) — a dual liability inherent to many metalloprotease inhibitors [2]. Furthermore, the nonpeptidic nature of SM-19712 enables oral bioavailability, a critical advantage over peptidic inhibitors like phosphoramidon that are restricted to parenteral administration [3].

Quantitative Differentiation of 1-(4-Chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea (SM-19712) Versus Closest ECE Inhibitor Analogs


ECE-1 Inhibitory Potency: SM-19712 Demonstrates 16-Fold Superiority Over Phosphoramidon

SM-19712 inhibited endothelin converting enzyme (ECE) solubilized from rat lung microsomes with an IC50 value of 42 nM [1]. In direct comparison, the prototypical ECE inhibitor phosphoramidon exhibited an IC50 of 690 nM in the same assay system, making SM-19712 approximately 16-fold more potent [2].

Endothelin-Converting Enzyme ECE-1 Inhibition IC50 Comparison

Selectivity Profile: SM-19712 Spares NEP and ACE at Concentrations >200-Fold Above ECE IC50

At concentrations of 10–100 μM, SM-19712 had no effect on neutral endopeptidase 24.11 (NEP) or angiotensin converting enzyme (ACE), demonstrating a selectivity window exceeding 200-fold relative to its ECE IC50 of 42 nM [1]. In contrast, many ECE inhibitors, including phosphoramidon and CGS 26303, exhibit significant NEP cross-reactivity, with CGS 26303 inhibiting NEP at 1 nM [2].

Metalloprotease Selectivity Off-Target Activity NEP ACE

In Vivo Renal Protection: SM-19712 Outperforms Phosphoramidon in Ischemic Acute Renal Failure Model

In a rat model of ischemic acute renal failure (ARF), intravenous administration of SM-19712 at 10 mg/kg prior to renal occlusion produced superior functional and histological protection compared to an equivalent dose of phosphoramidon [1]. SM-19712 treatment resulted in significantly lower serum creatinine and blood urea nitrogen (BUN) levels and reduced tubular necrosis scores [2].

Ischemia-Reperfusion Injury Acute Renal Failure In Vivo Efficacy

Oral Bioavailability: SM-19712 Suppresses Big ET-1 Pressor Response After Oral Dosing

Oral administration of SM-19712 (10–30 mg/kg) to anesthetized rats dose-dependently suppressed the pressor response induced by intravenous big endothelin-1 (big ET-1) [1]. This contrasts with phosphoramidon, which lacks oral bioavailability and requires parenteral delivery [2].

Oral Bioavailability Pharmacokinetics In Vivo Target Engagement

Structural Differentiation: 4-Cyanopyrazole Core Confers Unique Zinc-Binding Geometry

Molecular modeling and pharmacophore analysis indicate that the nitrogen atom of the pyrazole ring in SM-19712 interacts with the catalytic zinc ion of ECE-1, while the 4-cyano group engages in hydrogen bonding with active site residues [1]. This binding mode differs from that of phosphoramidon and CGS 26303, which rely on phosphinic acid or aminophosphonate motifs for zinc coordination [2].

Structure-Activity Relationship Zinc Metalloprotease Molecular Docking

Comparison with CGS 26303: SM-19712 Achieves ~10-Fold Greater ECE-1 Potency

CGS 26303, a reference ECE/NEP dual inhibitor, exhibits an IC50 of 410 nM against human ECE-1 [1]. SM-19712, with an IC50 of 42 nM against rat ECE, demonstrates approximately 10-fold greater potency against the orthologous enzyme [2].

ECE-1 Inhibitor Comparison Potency Benchmark CGS 26303

Optimal Research Applications of 1-(4-Chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea (SM-19712) Based on Quantitative Differentiation Evidence


Preclinical Modeling of Ischemic Acute Renal Failure

SM-19712 is the ECE inhibitor of choice for rodent ischemia-reperfusion renal injury studies based on direct in vivo head-to-head superiority over phosphoramidon at 10 mg/kg [1]. Its oral bioavailability also supports chronic dosing regimens in progressive kidney disease models.

Cardiovascular Pharmacology: Myocardial Infarction and Pressor Response Studies

The compound has been validated in rabbit myocardial infarction models, where it reduced infarct size and serum ET-1 elevation [1]. It also reliably suppresses big ET-1-induced pressor responses in anesthetized rats, providing a robust in vivo target engagement assay [2].

Selective ECE-1 Pharmacological Tool Compound

With >200-fold selectivity over NEP and ACE, SM-19712 is uniquely suited for experiments requiring unambiguous attribution of phenotypes to ECE-1 inhibition. It avoids the confounding dual NEP/ECE inhibition seen with CGS 26303 and phosphoramidon [1].

Inflammatory Bowel Disease Research

SM-19712 has demonstrated efficacy in a dextran sodium sulfate (DSS)-induced colitis model in mice, reducing inflammation, tissue injury, and vasoconstriction [1]. This application leverages both its oral bioavailability and its capacity to modulate the endothelin axis in gastrointestinal inflammation.

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